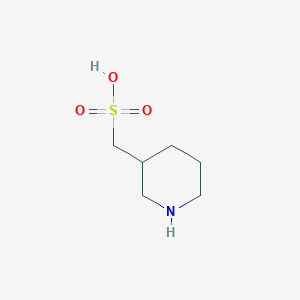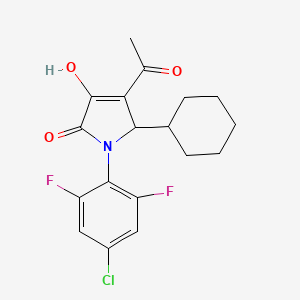
3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one: is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrol-2-one core, substituted with acetyl, chloro, difluorophenyl, cyclohexyl, and hydroxy groups, making it a unique molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one involves multiple steps, starting with the preparation of the pyrrol-2-one core. This is typically achieved through a cyclization reaction involving a suitable precursor. The subsequent introduction of the acetyl, chloro, difluorophenyl, cyclohexyl, and hydroxy groups requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition: The double bonds in the pyrrol-2-one ring can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Addition: Electrophiles like bromine, nucleophiles like Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield ketones or aldehydes, while nucleophilic substitution of the chloro group could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: In biological research, it can be used to study enzyme interactions, receptor binding, and other biochemical processes due to its unique structure.
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups.
Mécanisme D'action
The mechanism of action of 3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
2H-Pyrrol-2-one derivatives: Compounds with similar pyrrol-2-one cores but different substituents.
Acetylated compounds: Molecules with acetyl groups attached to different cores.
Chloro-difluorophenyl compounds: Compounds featuring chloro and difluorophenyl groups attached to various cores.
Uniqueness: The uniqueness of 3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one lies in its combination of functional groups and stereochemistry, which confer specific chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C18H18ClF2NO3 |
|---|---|
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H18ClF2NO3/c1-9(23)14-15(10-5-3-2-4-6-10)22(18(25)17(14)24)16-12(20)7-11(19)8-13(16)21/h7-8,10,15,24H,2-6H2,1H3 |
Clé InChI |
KSJQBXSADLVHFM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=C(C=C(C=C3F)Cl)F)O |
SMILES canonique |
CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=C(C=C(C=C3F)Cl)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


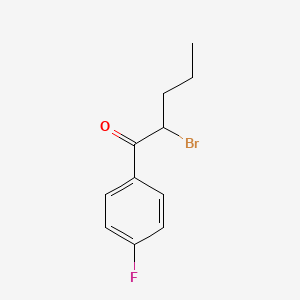
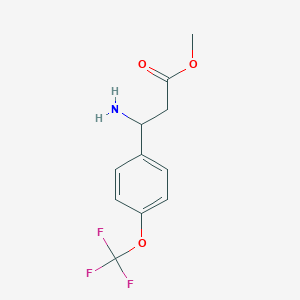
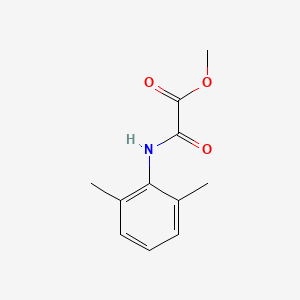

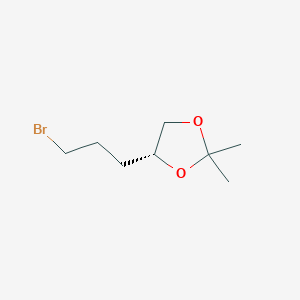
![N-[2-(Furan-2-carbonyl)-4,5-dimethoxy-phenyl]-acetamide](/img/structure/B1639076.png)


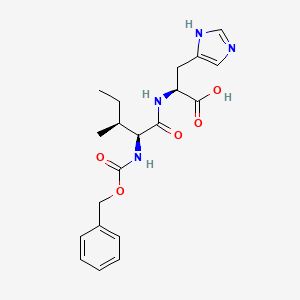
![2-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B1639086.png)
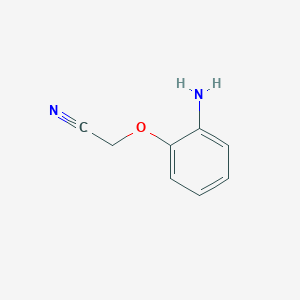
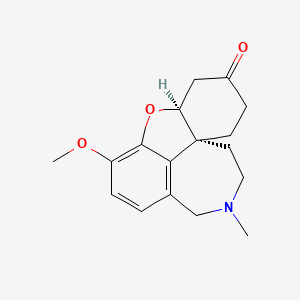
![3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1639116.png)
